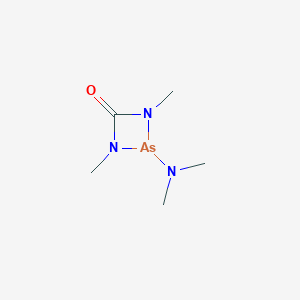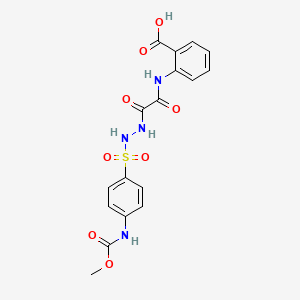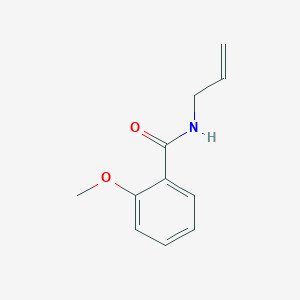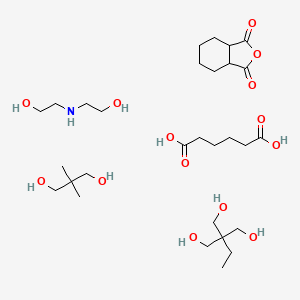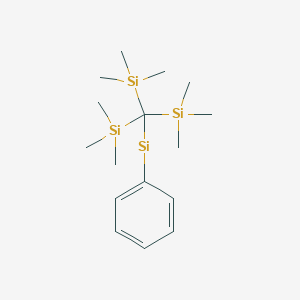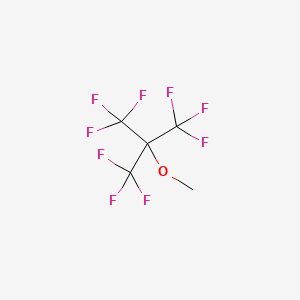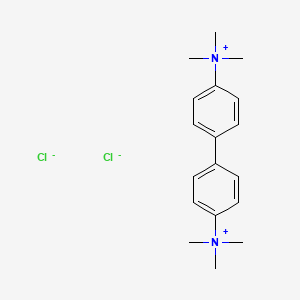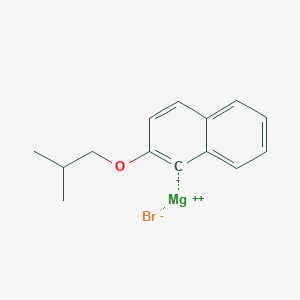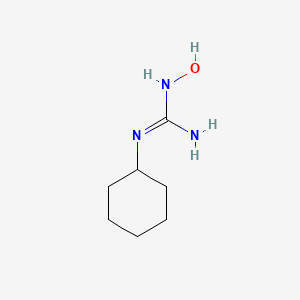![molecular formula C4H7N7 B14469270 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine CAS No. 65734-10-3](/img/structure/B14469270.png)
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused triazole and pyrimidine ring system. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Analyse Des Réactions Chimiques
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions vary depending on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of certain kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused ring system and exhibits similar biological activities, including kinase inhibition.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antimicrobial and anticancer properties, this compound shares structural similarities but differs in its specific biological targets.
The uniqueness of this compound lies in its specific binding affinities and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
65734-10-3 |
|---|---|
Formule moléculaire |
C4H7N7 |
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
3H-triazolo[4,5-d]pyrimidine-1,2-diamine |
InChI |
InChI=1S/C4H7N7/c5-10-3-1-7-2-8-4(3)9-11(10)6/h1-2H,5-6H2,(H,7,8,9) |
Clé InChI |
KTDLUMZKPCNWHC-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)NN(N2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
